(R)-alpha-Amino-2-benzothiazolepropanoic acid
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Overview
Description
®-alpha-Amino-2-benzothiazolepropanoic acid is a chiral amino acid derivative that features a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-Amino-2-benzothiazolepropanoic acid typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.
Chiral Resolution: The final step often involves chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods for ®-alpha-Amino-2-benzothiazolepropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
®-alpha-Amino-2-benzothiazolepropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
®-alpha-Amino-2-benzothiazolepropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of ®-alpha-Amino-2-benzothiazolepropanoic acid involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The amino group may also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler compound with a similar ring structure but lacking the amino acid moiety.
Thiazole: Another heterocyclic compound with a sulfur and nitrogen atom in the ring.
Alpha-Amino Acids: Compounds with an amino group and a carboxylic acid group attached to the same carbon atom.
Uniqueness
®-alpha-Amino-2-benzothiazolepropanoic acid is unique due to the combination of the benzothiazole ring and the chiral amino acid structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
81440-41-7 |
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Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
(2R)-2-amino-3-(1,3-benzothiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C10H10N2O2S/c11-6(10(13)14)5-9-12-7-3-1-2-4-8(7)15-9/h1-4,6H,5,11H2,(H,13,14)/t6-/m1/s1 |
InChI Key |
DNDVHMGBCGSRIY-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(C(=O)O)N |
Origin of Product |
United States |
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